2-((1-(3-(Methoxycarbonyl)thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
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Description
Scientific Research Applications
Facile Synthesis Methods
- Researchers Torii, Inokuchi, and Kubota (1986) developed a method for synthesizing derivatives of nicotinic acid, which is biologically and medicinally important. This method involves the reaction of ethoxycarbonylmalonaldehyde with tosyl chloride and β-amino-α,β-unsaturated esters, ketones, or nitriles (Torii, Inokuchi, & Kubota, 1986).
Industrial Production and Extraction
- Kumar, Wasewar, and Babu (2008) focused on intensifying the recovery of nicotinic acid using reactive extraction with organophosphorus solvating extractants. This study provides insights into the efficient extraction of nicotinic acid, which is significant in various industries (Kumar, Wasewar, & Babu, 2008).
- Lisicki, Nowak, and Orlińska (2022) reviewed ecological methods for producing nicotinic acid from commercially available materials, emphasizing industrial applications (Lisicki, Nowak, & Orlińska, 2022).
Synthesis of Nicotinic Acid Derivatives
- Ovdiichuk, Hordiyenko, Medviediev, Shishkin, and Arrault (2015) developed a synthesis of nicotinic acid-based amino acid units with an amidoxime function. This method provides a basis for the production of pseudopeptides (Ovdiichuk et al., 2015).
Applications in Agricultural Chemistry
- Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, and Liu (2021) explored the herbicidal activity of nicotinic acid derivatives. Their research contributes to the development of natural-product-based herbicides (Yu et al., 2021).
Biological and Medicinal Applications
- Prachayasittikul, Wongsawatkul, Worachartcheewan, Nantasenamat, Ruchirawat, and Prachayasittikul (2010) studied the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Their findings indicate potential therapeutic applications of these compounds (Prachayasittikul et al., 2010).
Properties
IUPAC Name |
2-[1-(3-methoxycarbonylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S2/c1-24-16(23)9-4-6-25-14(9)18-11(19)7-10(13(18)20)26-12-8(15(21)22)3-2-5-17-12/h2-6,10H,7H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKMBKBDHPMOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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